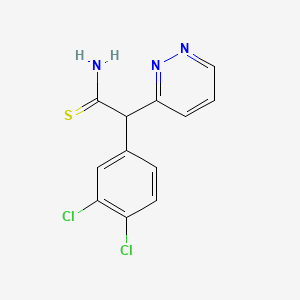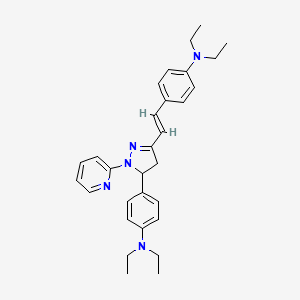
4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(5-(4-(Dietilamino)fenil)-4,5-dihidro-1-(2-piridil)-1H-pirazol-3-il)vinil)-N,N-dietilanilina es un compuesto orgánico complejo que presenta un anillo de pirazol, un anillo de piridina y grupos dietilamino
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-(5-(4-(Dietilamino)fenil)-4,5-dihidro-1-(2-piridil)-1H-pirazol-3-il)vinil)-N,N-dietilanilina generalmente implica reacciones orgánicas de múltiples pasosLas condiciones de reacción a menudo requieren el uso de catalizadores, disolventes y temperaturas controladas para garantizar que se obtenga el producto deseado con alto rendimiento y pureza .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de técnicas avanzadas como la síntesis asistida por microondas y la detección de alto rendimiento puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-(5-(4-(Dietilamino)fenil)-4,5-dihidro-1-(2-piridil)-1H-pirazol-3-il)vinil)-N,N-dietilanilina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en el compuesto.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, haluros). Las condiciones de reacción generalmente implican temperaturas, disolventes y catalizadores específicos para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o alcanos .
Aplicaciones Científicas De Investigación
4-(2-(5-(4-(Dietilamino)fenil)-4,5-dihidro-1-(2-piridil)-1H-pirazol-3-il)vinil)-N,N-dietilanilina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 4-(2-(5-(4-(Dietilamino)fenil)-4,5-dihidro-1-(2-piridil)-1H-pirazol-3-il)vinil)-N,N-dietilanilina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 4-(2-(5-(4-(Dietilamino)fenil)-4,5-dihidro-1-(2-piridil)-1H-pirazol-3-il)vinil)-N,N-dietilanilina incluyen otros derivados de pirazol y piridina con grupos dietilamino. Los ejemplos incluyen:
- 4-(2-(5-(4-(Dietilamino)fenil)-4,5-dihidro-1H-pirazol-3-il)vinil)-N,N-dietilanilina
- 4-(2-(5-(4-(Dietilamino)fenil)-1H-pirazol-3-il)vinil)-N,N-dietilanilina .
Unicidad
La singularidad de 4-(2-(5-(4-(Dietilamino)fenil)-4,5-dihidro-1-(2-piridil)-1H-pirazol-3-il)vinil)-N,N-dietilanilina radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
74677-70-6 |
|---|---|
Fórmula molecular |
C30H37N5 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
4-[(E)-2-[3-[4-(diethylamino)phenyl]-2-pyridin-2-yl-3,4-dihydropyrazol-5-yl]ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C30H37N5/c1-5-33(6-2)27-18-13-24(14-19-27)12-17-26-23-29(35(32-26)30-11-9-10-22-31-30)25-15-20-28(21-16-25)34(7-3)8-4/h9-22,29H,5-8,23H2,1-4H3/b17-12+ |
Clave InChI |
DHQRQJGKJDBZCM-SFQUDFHCSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=N4 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


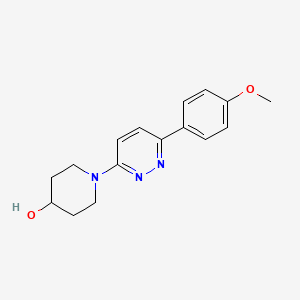
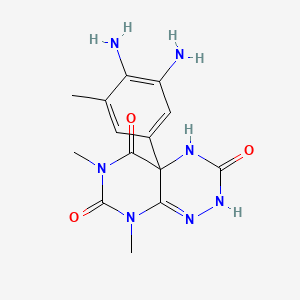






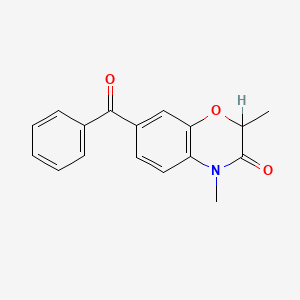
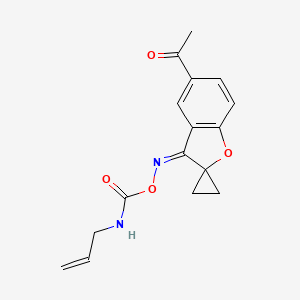
![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)

